5-Carboxy-2'-deoxyuridine

Beschreibung

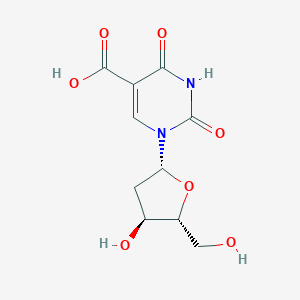

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYTXTVUMXAOC-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-46-3 | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CARBOXY-2-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Epigenetic Frontier: Discovery and Analysis of 5-Carboxy-2'-deoxyuridine (5-cadU) in Mammalian Cells

The following technical guide details the discovery, detection, and biological significance of 5-Carboxy-2'-deoxyuridine (5-cadU) and its critical relationship to the epigenetic mark 5-Carboxylcytosine (5-caC).

Executive Summary

The discovery of oxidized nucleosides in mammalian DNA reshaped our understanding of epigenetic regulation. While 5-Carboxylcytosine (5-caC) is widely recognized as the "eighth base" and a key intermediate in active DNA demethylation, This compound (5-cadU) occupies a unique and technically demanding niche.

5-cadU arises in mammalian cells through three distinct pathways:

-

Epigenetic Flux: As a deamination product of 5-caC (often an artifact of sample preparation or a biological intermediate).

-

DNA Damage: Via the oxidation of Thymidine by reactive oxygen species (ROS) or TET enzymes.[1]

-

Pharmacology: As the primary catabolic metabolite of the antiviral/anticancer drug Trifluridine.

This guide provides a rigorous technical framework for distinguishing 5-cadU from 5-caC, detailing the TET-mediated oxidation pathways, and establishing a validated LC-MS/MS protocol for their quantification.

The Discovery Landscape

The identification of carboxylated bases in 2011 marked a paradigm shift in epigenetics.

-

The Primary Breakthrough (5-caC): In 2011, three independent groups (He et al., Ito et al., Zhang et al.) discovered that TET (Ten-Eleven Translocation) enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5-caC) .

-

The 5-cadU Context: Unlike 5-caC, 5-cadU was initially characterized as a hydrolysis product of trifluorothymidine and a thymidine oxidation lesion. Its detection in genomic DNA requires high-sensitivity mass spectrometry because it exists at trace levels (fmol/µg DNA), often orders of magnitude lower than 5-caC.

Biological Significance: The TET-TDG Axis

The presence of 5-caC/5-cadU signals active DNA remodeling. The enzyme Thymine DNA Glycosylase (TDG) is the "eraser" in this system.[1]

-

Recognition: TDG specifically recognizes the carboxyl group of 5-caC (and 5-cadU) within the major groove of the DNA double helix.

-

Excision: It cleaves the glycosidic bond, releasing the base and creating an abasic site (AP site).[1][2]

-

Repair: The Base Excision Repair (BER) machinery fills the gap with an unmodified Cytosine, completing the demethylation cycle.

Biochemical Mechanisms & Pathways[1]

The formation of 5-cadU and 5-caC is governed by the oxidative activity of TET enzymes and the deamination potential of the cell.

Diagram 1: The Iterative Oxidation & Demethylation Pathway

This diagram illustrates the stepwise oxidation of 5mC by TET enzymes and the bifurcation where 5-caC can be excised by TDG or deaminated to 5-cadU.

Caption: TET-mediated oxidation of 5mC leads to 5-caC. 5-cadU arises via deamination of 5-caC or oxidation of Thymine. TDG excises both to restore Cytosine.[1]

Technical Guide: Detection & Quantification

Detecting 5-cadU requires distinguishing it from its precursor 5-caC. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of absolute quantification and structural differentiation.

Comparative Properties of Carboxylated Nucleosides

| Feature | 5-Carboxylcytosine (5-caC) | This compound (5-cadU) |

| Origin | TET oxidation of 5mC (Epigenetic) | Deamination of 5-caC; Oxidation of Thymidine |

| Abundance | Low (approx. 1-5 per 10⁶ dC) | Trace / Ultra-low |

| pKa (Carboxyl) | ~2.5 | ~2.5 |

| UV Max | 275 nm | 265 nm |

| Mass (Protonated) | m/z 272.09 (Nucleoside) | m/z 273.07 (Nucleoside) |

| Key Fragment | m/z 156.04 (Base) | m/z 157.02 (Base) |

Validated LC-MS/MS Protocol

Objective: Quantify 5-cadU and 5-caC in mammalian genomic DNA while minimizing artifactual deamination.

Phase 1: DNA Extraction & Hydrolysis[1]

-

Step 1: Extract genomic DNA using a gentle, salt-precipitation method (avoid phenol-chloroform if possible to prevent oxidation).

-

Step 2 (Critical): Add Tetrahydrouridine (THU) (10 µg/mL) to the digestion buffer.[1] THU inhibits Cytidine Deaminase, preventing the artificial conversion of 5-caC to 5-cadU during digestion.

-

Step 3: Digest DNA (5-10 µg) into nucleosides using a cocktail of:

-

Step 4: Incubate at 37°C for 3-6 hours. Filter through a 3kDa MWCO spin column to remove enzymes.[1]

Phase 2: LC-MS/MS Analysis

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

-

Column: Porous Graphitic Carbon (Hypercarb) or C18-AQ (specialized for polar nucleosides).

-

Mobile Phase:

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| 5-cadC | 272.1 | 156.1 | 15 |

| 5-cadU | 273.1 | 157.1 | 18 |

| dC | 228.1 | 112.1 | 10 |

Phase 3: Data Analysis[1]

-

Normalize the signal of 5-cadU/5-cadC against the total deoxycytidine (dC) pool (e.g., 5-cadU per

dC). -

Validation Check: If 5-cadU levels correlate perfectly with 5-cadC levels across all samples, suspect artifactual deamination during hydrolysis.[1]

Diagram 2: LC-MS/MS Workflow for Modified Nucleosides

Caption: Workflow for isolating and quantifying 5-cadU/5-cadC. The inclusion of THU during digestion is critical to prevent artifacts.

Biological Implications & Drug Development[1]

Active DNA Demethylation

The presence of 5-caC (and transiently 5-cadU) indicates a genomic region undergoing active demethylation. This is critical in:

-

Embryonic Stem Cells (ESCs): Maintaining pluripotency by erasing methylation marks on developmental genes.[1]

-

Oncology: Cancer cells often exhibit dysregulated TET activity.[1] Reduced levels of 5-hmC/5-caC are hallmarks of many malignancies (e.g., AML, glioblastoma).

Pharmacological Relevance (Trifluridine)

For drug development professionals, 5-cadU is the major inactive metabolite of Trifluridine (TAS-102), a nucleoside analog used in metastatic colorectal cancer.

-

Mechanism: Trifluridine is incorporated into DNA, causing damage.[1][3]

-

Catabolism: It is rapidly degraded by Thymidine Phosphorylase (TP) to 5-trifluoromethyluracil, which is then hydrolyzed to 5-carboxyuracil (5-caU/5-cadU) .

-

Monitoring: Plasma levels of 5-cadU are used to monitor the pharmacokinetics of Trifluridine and the efficacy of Tipiracil (a TP inhibitor co-administered to prevent this degradation).

References

-

Ito, S., et al. (2011).[1] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.[1] [Link]

-

He, Y.F., et al. (2011).[1] Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.[1] [Link]

-

Pfaffeneder, T., et al. (2014).[1] Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. Nature Chemical Biology, 10, 574–581.[1] [Link]

-

Madugundu, G.S., et al. (2014).[1] Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research, 42(11), 7450–7460.[1] [Link]

-

Maiti, A., & Drohat, A.C. (2011).[1] Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338.[1] [Link]

Sources

Biological Role and Technical Analysis of 5-Carboxy-2'-deoxyuridine (5-ca-dU) in DNA

[1]

Executive Summary

This compound (5-ca-dU) occupies a unique niche at the intersection of DNA damage, epigenetic regulation, and pharmacology. Often conflated with the epigenetic mark 5-carboxylcytosine (5-caC), 5-ca-dU is distinct: it is primarily a thymidine oxidation lesion and a metabolic by-product of the antiviral drug trifluridine.

While 5-caC is a programmed intermediate in active DNA demethylation (TET/TDG pathway), 5-ca-dU represents a genomic threat that recruits specific glycosylases—principally SMUG1 and TDG —to preserve genomic integrity. This guide dissects the origins, repair mechanisms, and experimental protocols for studying 5-ca-dU, providing a critical resource for those investigating DNA repair kinetics or developing nucleoside analogues.

Chemical Identity and Biological Origins[2]

Structural Distinction

5-ca-dU is a modified pyrimidine nucleoside where the methyl group of thymidine (position 5) is oxidized to a carboxylic acid.

-

Formula: C₁₀H₁₂N₂O₇

-

Base Pairing: Retains Watson-Crick pairing potential with Adenine (A), similar to Thymine, but the bulky, electronegative carboxyl group alters major groove electrostatics and protein-DNA interactions.

Pathways of Formation

Understanding the source of 5-ca-dU is critical for interpreting its presence in genomic DNA (gDNA).

| Origin Pathway | Mechanism | Biological Context |

| Thymidine Oxidation | ROS-mediated oxidation of the C5-methyl group of Thymine. | Oxidative stress; Menadione-mediated photosensitization. |

| Cytosine Deamination | Deamination of 5-carboxylcytosine (5-caC).[1][2][3] | "Epigenetic Collision": Occurs if 5-caC (TET product) is deaminated before TDG excision. |

| Drug Metabolism | Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine (Trifluridine).[4] | Pharmacokinetics: 5-ca-dU is the major inactive metabolite of this antiviral/anticancer agent. |

The Repair Landscape: SMUG1 and TDG

Unlike 5-caC, which signals active demethylation, 5-ca-dU is treated as a lesion. The cell employs a redundant system to excise it, preventing potential transcriptional stalling or mutagenesis.

SMUG1: The Primary Guardian

Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) is the dominant enzyme for removing 5-ca-dU.

-

Specificity: Excises 5-ca-dU efficiently when paired with Adenine (A) or Guanine (G).[5]

-

Mechanism: SMUG1 recognizes the hydropathic profile of the 5-substituent. The carboxyl group is accommodated in the active site, allowing hydrolytic cleavage of the N-glycosidic bond.

TDG: The Context-Dependent Backup

Thymine DNA Glycosylase (TDG) , while famous for 5-caC excision, also processes 5-ca-dU.

-

Specificity: Prefers 5-ca-dU mispaired with Guanine (G), but shows significant activity against 5-ca-dU:A pairs.

-

Kinetic Insight: 5-ca-dU is one of the best known substrates for TDG, processed even faster than G:T mismatches. This suggests that any 5-ca-dU arising from 5-caC deamination is rapidly cleared.

Pathway Visualization

The following diagram illustrates the "Lifecycle of 5-ca-dU," tracking its formation via oxidation or drug metabolism and its resolution via BER (Base Excision Repair).

Caption: Figure 1. The formation and repair flux of 5-ca-dU. Red arrows indicate damage/drug pathways; green nodes represent repair enzymes.

Experimental Protocols

For researchers aiming to study 5-ca-dU, standard commercial oligos are rarely available. You must often synthesize or detect it de novo.

Synthesis of 5-ca-dU Phosphoramidite

To incorporate 5-ca-dU into oligonucleotides for cleavage assays, use the Trifluridine Hydrolysis Method .

Reagents:

-

5-Trifluoromethyl-2'-deoxyuridine (Trifluridine)[4]

-

1M NaOH[6]

-

Dimethoxytrityl chloride (DMT-Cl)

-

Phosphitylating reagent

Protocol Workflow:

-

Hydrolysis: Dissolve Trifluridine in 1M NaOH. Incubate at 37°C for 24 hours. The electron-withdrawing CF₃ group promotes hydrolysis to the carboxylate (COO⁻).

-

Neutralization: Adjust pH to 7.0 with dilute HCl. Purify via reverse-phase HPLC.

-

Protection: React the 5'-OH with DMT-Cl in pyridine.

-

Phosphitylation: Convert the 3'-OH to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Solid Phase Synthesis: Use the resulting building block in standard DNA synthesis cycles. Note: The carboxyl group may require protection (e.g., as a methyl ester) depending on coupling conditions, though some protocols use the free acid with specific activators.

In Vitro Glycosylase Cleavage Assay

This assay validates if your protein of interest (e.g., a mutant TDG or novel glycosylase) acts on 5-ca-dU.

Materials:

-

Double-stranded DNA oligo (30-mer) containing a central 5-ca-dU residue.

-

5'-Fluorescein (FAM) or IRDye label on the 5-ca-dU strand.

-

Purified Recombinant SMUG1 or TDG enzyme.

Step-by-Step Procedure:

-

Substrate Preparation: Anneal the labeled 5-ca-dU strand with a complementary strand (placing A or G opposite the lesion) in 1x Annealing Buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 min and cool slowly.

-

Reaction Setup:

-

Substrate: 100 nM

-

Enzyme: 10–500 nM (titrate for kinetics)

-

Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

-

-

Incubation: Incubate at 37°C for 15–60 minutes.

-

Alkali Cleavage: Terminate reaction by adding 0.1 M NaOH and heating to 95°C for 10 minutes. Why? Glycosylases leave an abasic (AP) site. Alkali treatment cleaves the backbone at the AP site to generate a detectable fragment.

-

Analysis: Run samples on a 15% Denaturing Polyacrylamide Gel (Urea-PAGE).

-

Quantification: Visualize fluorescence. The appearance of a shorter band indicates successful excision.

Detection in Genomic DNA (LC-MS/MS)

Because 5-ca-dU levels are low (lesion-level), standard sequencing fails. Mass spectrometry is the gold standard.

-

Digestion: Digest 5–10 µg of gDNA with DNA Degradase Plus (Zymo) or a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase to yield single nucleosides.

-

Separation: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

MS/MS Transitions (MRM Mode):

-

Monitor the transition of the parent ion (m/z ~287 for 5-ca-dU negative mode) to the base fragment. Note: Optimize for your specific instrument; negative mode is often preferred for carboxylated nucleosides.

-

Implications for Drug Development

For professionals working with Trifluridine (TAS-102) or similar fluoropyrimidines:

-

Biomarker Potential: Accumulation of 5-ca-dU in plasma is a direct readout of Trifluridine catabolism.

-

Off-Target Effects: While 5-ca-dU is generally considered inactive against viral replication, its potential incorporation into host DNA (and subsequent repair-induced strand breaks) may contribute to the cytotoxicity profile of the parent drug.

References

-

NIH/National Library of Medicine. (n.d.). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. PubMed.[7] Retrieved from [Link]

-

Guerniou, V., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.[2][5][8][9][10][11][12][13][14][15][16] Retrieved from [Link]

-

Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine.[1] Journal of Biological Chemistry. Retrieved from [Link]

-

Baljinnyam, T., et al. (2022).[5][10] Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS ONE. Retrieved from [Link]

-

Glen Research. (n.d.). 5-Carboxy-dC-CE Phosphoramidite and Epigenetic Research. Retrieved from [Link]

Sources

- 1. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Postreplicative DNA Metabolism and Damage in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]

- 11. 5-Hydroxymethyl-, 5-Formyl- and 5-Carboxydeoxycytidines as Oxidative Lesions and Epigenetic Marks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. DNA Glycosylases Define the Outcome of Endogenous Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. pdf.hres.ca [pdf.hres.ca]

An In-Depth Technical Guide on the Endogenous Formation of 5-Carboxy-2'-deoxyuridine

This guide provides a comprehensive technical overview of the endogenous formation, biological significance, and analytical quantification of 5-Carboxy-2'-deoxyuridine (5caU), a notable yet often overlooked modified nucleoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced biochemistry of 5caU, distinguishing it from its cytosine analogue, and presents field-proven methodologies for its study.

Introduction: The Significance of this compound (5caU)

In the intricate landscape of DNA modifications, this compound (5caU) emerges as a product of thymidine oxidation.[1][2] While the enzymatic oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes to its carboxylated form, 5-carboxy-2'-deoxycytidine (5caC), is a well-established pathway in active DNA demethylation, the endogenous origins of 5caU are more subtle and primarily linked to processes of oxidative DNA damage.[3][4] Understanding the formation and fate of 5caU is critical for a complete picture of DNA integrity, repair mechanisms, and the potential pathological consequences of its accumulation. This guide will illuminate the pathways of its formation, its biological implications, and the analytical techniques for its precise measurement.

Part 1: Endogenous Formation Pathways of this compound

The endogenous formation of 5caU is not attributed to a single, dedicated enzymatic pathway but rather arises from the convergence of oxidative stress and DNA repair processes. Two primary pathways are considered for its formation within the cellular environment.

Direct Oxidation of Thymidine

The most direct route to 5caU formation is the oxidation of the methyl group of thymidine residues within the DNA strand. This process is largely driven by reactive oxygen species (ROS) generated during normal cellular metabolism or in response to environmental stressors. The Fenton reaction, involving iron and hydrogen peroxide, is a key source of hydroxyl radicals that can attack the thymidine base.[4]

Caption: Oxidative pathway of thymidine to 5caU.

Deamination of 5-Hydroxymethylcytosine and Subsequent Oxidation

An alternative, indirect pathway to 5caU involves the deamination of 5-hydroxymethyl-2'-deoxycytidine (5hmC), an intermediate in the TET-mediated demethylation of 5-methylcytosine. Deamination of 5hmC results in the formation of 5-hydroxymethyl-2'-deoxyuridine (5hmU).[5][6] This 5hmU can then be a substrate for further oxidation to 5-formyl-2'-deoxyuridine (5fU) and subsequently to 5caU.

Caption: Indirect formation of 5caU via 5hmC deamination.

Part 2: Biological Implications and Cellular Repair of 5caU

The presence of 5caU in DNA is recognized by the cell as a lesion that requires repair to maintain genomic stability. The primary mechanism for the removal of 5caU is the Base Excision Repair (BER) pathway.[7]

Recognition and Excision by DNA Glycosylases

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. While the specific glycosylase with the highest affinity for 5caU is a subject of ongoing research, members of the uracil DNA glycosylase (UDG) superfamily are likely candidates due to their role in removing other uracil derivatives from DNA. The enzyme cleaves the N-glycosidic bond between the 5caU base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[8]

Processing of the AP Site

Following the excision of 5caU, the resulting AP site is processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site. DNA polymerase β (Pol β) then fills the gap with the correct nucleotide (thymidine), and the final nick is sealed by DNA ligase III, completing the repair process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidative damage to DNA constituents by iron-mediated Fenton reactions--the thymidine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deamination, oxidation, and C-C bond cleavage reactivity of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]

- 8. DNA glycosylases in the base excision repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxy-2'-deoxyuridine: A Technical Guide to its Role and Quantification as a DNA Damage Marker

This guide provides an in-depth technical overview of 5-Carboxy-2'-deoxyuridine (5caU), a modified nucleoside with a pivotal dual role at the intersection of epigenetic regulation and DNA damage. Intended for researchers, scientists, and professionals in drug development, this document details the biological significance of 5caU, its formation and repair, and comprehensive, field-proven methodologies for its detection and quantification.

Executive Summary

This compound is a product of the iterative oxidation of 5-methylcytosine by the Ten-Eleven Translocation (TET) family of enzymes, representing the final step in a key pathway of active DNA demethylation. While an essential intermediate in this epigenetic process, its presence in the DNA is transient and requires removal by the base excision repair (BER) machinery, thus categorizing it as a DNA lesion. The accumulation of 5caU can signify alterations in demethylation dynamics or inefficiencies in DNA repair, making it a valuable biomarker for studying various physiological and pathological states, including cancer and neurodevelopment. This guide offers a thorough examination of the biochemical pathways involving 5caU and provides detailed protocols for its accurate quantification using state-of-the-art analytical techniques.

The Dichotomous Nature of this compound: Epigenetic Intermediate and DNA Lesion

This compound (5caU) occupies a unique niche in DNA biology, functioning as both a programmed intermediate in an essential epigenetic pathway and as a form of DNA damage that necessitates repair. Understanding this duality is critical to appreciating its significance as a biomarker.

The TET-Mediated Oxidation Pathway: A Journey to Demethylation

Active DNA demethylation is a fundamental process for epigenetic reprogramming and the regulation of gene expression.[1] This process is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC), a major epigenetic mark associated with gene silencing.[2][3]

The oxidation proceeds through a series of stable intermediates:

-

5-methylcytosine (5mC) is first oxidized to 5-hydroxymethylcytosine (5hmC) .[2]

-

5hmC is further oxidized to 5-formylcytosine (5fC) .[2]

-

Finally, 5fC is oxidized to 5-carboxylcytosine (5caC) , the nucleobase component of 5caU.[2]

While 5hmC is recognized as a stable epigenetic mark in its own right, 5fC and 5caC are generally considered transient intermediates.[4] The accumulation of 5caU at specific genomic loci or globally can therefore reflect the activity of TET enzymes and the ongoing process of DNA demethylation.

A Lesion in Disguise: The Role of the Base Excision Repair Pathway

The presence of a carboxyl group on the pyrimidine ring of 5caU alters the chemical properties of the DNA base, potentially interfering with DNA replication and transcription. Consequently, the cell has a dedicated mechanism for its removal: the Base Excision Repair (BER) pathway.[5]

The key enzyme in this process is Thymine-DNA Glycosylase (TDG) .[6] TDG recognizes the 5caC base within the DNA duplex and cleaves the N-glycosidic bond that links the base to the deoxyribose sugar. This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.[7]

The BER pathway then proceeds with the following steps:

-

AP Endonuclease 1 (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.

-

DNA Polymerase β (Pol β) removes the remaining deoxyribose phosphate and inserts a new, unmodified cytosine.

-

DNA Ligase IIIα (in complex with XRCC1) seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

The efficient removal of 5caU by the TDG-initiated BER pathway underscores its classification as a DNA lesion.[5] An imbalance between the rate of 5caU formation by TET enzymes and its removal by TDG and the BER machinery can lead to its accumulation, which may have pathological consequences.

Methodologies for the Detection and Quantification of this compound

The accurate measurement of 5caU levels in genomic DNA is paramount to understanding its biological role. Due to its low abundance, highly sensitive analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high specificity and quantitative accuracy.[8] Immuno-based methods, such as ELISA and immunofluorescence, can also be employed for semi-quantitative or localization studies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a robust and highly specific method for the absolute quantification of 5caU.[8] The general workflow involves the enzymatic hydrolysis of genomic DNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer.

A. DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.

-

Treat the extracted DNA with RNase A to remove contaminating RNA.

-

Purify the DNA using ethanol precipitation or a suitable DNA purification kit.

-

Resuspend the purified DNA in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio of ~1.8).

B. Enzymatic Hydrolysis of DNA to Nucleosides: Causality: Complete and consistent enzymatic digestion is the most critical step for accurate quantification. A multi-enzyme cocktail is used to ensure the complete breakdown of the phosphodiester backbone and removal of phosphate groups, yielding free nucleosides.[9]

-

To 1-5 µg of purified DNA, add a cocktail of digestive enzymes. A simplified and effective one-step digestion mix can be prepared.[9] A typical reaction would include:

-

Benzonase® Nuclease

-

Phosphodiesterase I

-

Alkaline Phosphatase

-

-

Incubate the reaction at 37°C for 6-18 hours.[9]

-

After incubation, remove the enzymes by chloroform extraction or by using a centrifugal filter unit with a molecular weight cutoff that retains proteins.[10]

C. Liquid Chromatography Separation: Causality: Chromatographic separation is essential to resolve 5caU from other canonical and modified nucleosides, preventing isobaric interference in the mass spectrometer. Reversed-phase chromatography is commonly used for this purpose.

-

Use a C18 reversed-phase column suitable for nucleoside analysis.

-

Employ a gradient elution using a mobile phase system such as:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

-

-

The gradient should be optimized to achieve baseline separation of all nucleosides of interest.

D. Tandem Mass Spectrometry Detection: Causality: Tandem mass spectrometry (MS/MS) provides the necessary specificity and sensitivity for detecting the low levels of 5caU. This is achieved by selecting the precursor ion of 5caU and monitoring a specific product ion after fragmentation.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

The mass transition for 5caU is based on the neutral loss of the deoxyribose moiety (116 Da) from the protonated molecule [M+H]⁺.

-

Molecular Formula of 5caU: C₁₀H₁₂N₂O₇

-

Molecular Weight: 272.21 g/mol

-

Precursor Ion (Q1): m/z 273.1 [M+H]⁺

-

Product Ion (Q3): m/z 157.0 [M+H - 116]⁺

-

-

Optimize collision energy and other MS parameters for the 273.1 -> 157.0 transition using a commercially available this compound standard (e.g., from LGC Standards).[11]

E. Quantification:

-

Generate a standard curve by analyzing known concentrations of the 5caU standard.

-

Spike an internal standard (e.g., a stable isotope-labeled version of 5caU, if available) into the samples before digestion to account for variations in sample processing and instrument response.

-

Calculate the amount of 5caU in the unknown samples by interpolating their peak area ratios (5caU/internal standard) against the standard curve.

| Parameter | Recommended Setting/Reagent | Rationale |

| DNA Input | 1-5 µg | Sufficient material for detection of low-abundance modifications. |

| Enzymatic Digestion | Benzonase, Phosphodiesterase I, Alkaline Phosphatase | Ensures complete hydrolysis to free nucleosides.[9] |

| LC Column | C18 Reversed-Phase | Good retention and separation of polar nucleosides. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good ionization efficiency in positive ESI mode. |

| MS Mode | Positive Electrospray Ionization (ESI) | Efficiently ionizes nucleosides. |

| MS/MS Transition | m/z 273.1 -> 157.0 | Specific for the detection of 5caU. |

| Quantification | Standard curve with a pure 5caU standard | Ensures accurate and absolute quantification. |

Table 1: Key Parameters for LC-MS/MS Quantification of 5caU

Antibody-Based Detection Methods

While LC-MS/MS is the gold standard for quantification, antibody-based methods can be valuable for high-throughput screening or for visualizing the localization of 5caU within cells and tissues. These methods rely on the availability of a specific antibody that recognizes 5caU. While commercial antibodies specifically targeting 5caU are not yet widely available, the successful development of monoclonal antibodies against other modified nucleosides like 5-bromodeoxyuridine (BrdU) demonstrates the feasibility of this approach.[8]

An ELISA for 5caU would involve immobilizing denatured, single-stranded DNA onto a microplate and then detecting the presence of 5caU using a specific primary antibody and an enzyme-conjugated secondary antibody.

A. General ELISA Protocol Outline:

-

Coat a high-binding 96-well plate with denatured genomic DNA.

-

Block the remaining protein-binding sites on the plate with a suitable blocking buffer.

-

Incubate with a primary antibody specific for 5caU.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash to remove unbound secondary antibody.

-

Add a chromogenic substrate for the enzyme and measure the absorbance using a plate reader.

-

Quantify the relative amount of 5caU by comparing the absorbance of the samples to a standard curve generated with DNA of known 5caU content.

Immunofluorescence can be used to visualize the presence and distribution of 5caU within the nuclei of cells.

A. General Immunofluorescence Protocol Outline:

-

Grow cells on glass coverslips.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes to allow antibody entry (e.g., with Triton X-100).

-

Denature the DNA to expose the 5caU base (e.g., with a mild acid treatment).

-

Block non-specific antibody binding sites.

-

Incubate with a primary antibody specific for 5caU.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips and visualize using a fluorescence microscope.

Data Interpretation and Considerations

Expected Levels of this compound

5caU is a low-abundance modification in most cell types. Its levels are generally much lower than those of 5mC and 5hmC. The scarcity of 5fC and 5caC is thought to be due to either less efficient oxidation of 5hmC by TET proteins or rapid removal by the BER pathway.

| DNA Modification | Typical Abundance (per 10⁶ dG) |

| 5-methylcytosine (5mC) | 10,000 - 100,000 |

| 5-hydroxymethylcytosine (5hmC) | 100 - 10,000 |

| 5-formylcytosine (5fC) | < 10 |

| 5-carboxylcytosine (5caC) | < 10 |

Table 2: Estimated Abundance of Cytosine Modifications in Mammalian DNA (Note: Values are approximate and can vary significantly between cell types and tissues.)

Elevated levels of 5caU could indicate:

-

Increased TET enzyme activity.

-

Inhibition or deficiency of TDG or other BER pathway components.

-

Exposure to certain drugs or environmental stressors that affect DNA methylation dynamics.

Potential Pitfalls and Quality Control

-

Incomplete DNA Hydrolysis: Incomplete digestion will lead to an underestimation of 5caU levels. It is crucial to optimize the digestion protocol and verify its completeness.

-

DNA/RNA Purity: Contamination with RNA can interfere with DNA quantification and subsequent analysis. Thorough RNase treatment is essential.

-

Method Sensitivity: The low abundance of 5caU necessitates the use of highly sensitive instrumentation and optimized protocols.

-

Antibody Specificity: For immuno-based methods, the specificity of the primary antibody is paramount to avoid cross-reactivity with other cytosine modifications.

Conclusion and Future Directions

This compound stands as a critical nexus between epigenetics and DNA repair. Its role as both a transient intermediate in active DNA demethylation and a lesion requiring excision highlights the intricate mechanisms that govern genome stability and gene expression. The ability to accurately quantify 5caU provides researchers with a powerful tool to investigate these processes in health and disease.

The methodologies outlined in this guide, particularly the detailed LC-MS/MS protocol, offer a robust framework for the reliable measurement of this important DNA damage marker. As research in this field progresses, the development of commercially available, validated antibodies specific for 5caU will further enhance the accessibility of high-throughput screening and in situ visualization techniques. Continued investigation into the dynamics of 5caU formation and repair will undoubtedly yield further insights into the complex interplay between the epigenome and DNA damage response pathways, with significant implications for diagnostics and therapeutic development.

References

-

Maiti, A., & Drohat, A. C. (2011). Thymine-DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active DNA demethylation. Journal of Biological Chemistry, 286(41), 35334-35338. [Link]

-

Wang, Y., & Li, L. (2021). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. STAR protocols, 2(3), 100684. [Link]

-

Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

-

He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & He, C. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307. [Link]

-

Kirk, B. W., & Kirk, M. S. (1982). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial agents and chemotherapy, 21(1), 126–131. [Link]

-

Dlugash, G., et al. (2023). Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone. Psychoneuroendocrinology, 151, 107618. [Link]

-

Quinlivan, E. P., & Gregory, J. F., 3rd (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical biochemistry, 373(2), 383–385. [Link]

-

Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature biotechnology, 29(1), 68-72. [Link]

-

Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., ... & Zhang, Y. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303. [Link]

-

Guo, J. U., Su, Y., Zhong, C., Ming, G. L., & Song, H. (2011). Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain. Cell, 145(3), 423-434. [Link]

-

Madugundu, M., et al. (2022). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 23(19), 11283. [Link]

-

Bio-Rad Antibodies. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. [Link]

-

Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Retrieved from [Link]

-

Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase recognizes the geometry alteration of minor grooves induced by 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338. [Link]

-

St. John's Laboratory. (n.d.). Anti-Bromodeoxyuridine antibody [IIB5]. Retrieved from [Link]

-

Wagner, M., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. Angewandte Chemie International Edition, 60(43), 23205-23209. [Link]

-

Antibodies.com. (n.d.). EdU (5-ethynyl-2'-deoxyuridine). Retrieved from [Link]

-

Bio-Rad Laboratories. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography [Video]. YouTube. [Link]

-

GenScript. (n.d.). Restriction Enzymes Digestion. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Carboxy-dC. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Base Excision Repair Pathway. Retrieved from [Link]

-

Schiesser, S., Pfaffeneder, T., Sadeghian, K., Hackner, B., Steigenberger, B., Schröder, A. S., ... & Carell, T. (2013). Deamination, oxidation, and C–C bond cleavage reactivity of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. Journal of the American Chemical Society, 135(39), 14593-14599. [Link]

-

Kong, M. L., Rivory, L. P., & Clarke, S. J. (2005). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 820(1), 121–130. [Link]

-

Hackett, J. D., Tong, M., Kulis, D. M., & Anderson, D. M. (2009). DSP toxin production de novo in cultures of Dinophysis acuminata (Dinophyceae) from North America. Harmful Algae, 8(6), 875-883. [Link]

-

Cortellino, S., Xu, J., Sannai, M., Aguilo, F., Caretti, G., Gottifredi, V., ... & Garcia-Manero, G. (2011). Thymine DNA glycosylase is essential for active DNA demethylation by linked deamination-base excision repair. Cell, 146(1), 67-79. [Link]

-

Gas-Pascual, E., Scheibe, B., & Carell, T. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society, 145(20), 11046-11051. [Link]

-

Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press. [Link]

-

Wang, J., Wang, L., & Li, Z. (2010). Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-formyl-2'-deoxyuridine in Cellular DNA. Analytical chemistry, 82(15), 6591–6597. [Link]

-

Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1729, 465467. [Link]

-

G-Biosciences. (2018). The Advantages of Using Trypsin for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Restriction Enzyme Digestion | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. EdU (5-ethynyl-2'-deoxyuridine) (A270202) | Antibodies.com [antibodies.com]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lgcstandards.com [lgcstandards.com]

- 10. 5-bromodeoxyuridine monoclonal antibody Flow Cytometry SAB4700630 Anti-BrdU [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Carboxy-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enzymatic synthesis of 5-Carboxy-2'-deoxyuridine, a modified nucleoside of significant interest in biomedical research and drug development. By leveraging the specificity and efficiency of biocatalysis, the methods outlined herein offer a sustainable and potentially more efficient alternative to traditional chemical synthesis routes. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring a deep understanding of the underlying principles.

Introduction: The Significance of this compound

This compound (5-CAdU) is a naturally occurring modified nucleoside, identified as an oxidation product of thymidine.[1] Its presence in DNA is implicated in various biological processes, including DNA repair and epigenetic regulation. Beyond its biological role, 5-CAdU serves as a valuable building block in the synthesis of modified oligonucleotides used in diagnostics and therapeutics. The carboxyl group at the 5-position offers a unique site for further chemical modifications, making it a versatile platform for the development of novel drug candidates and research tools.

The Enzymatic Approach: A Paradigm Shift in Nucleoside Synthesis

Conventional chemical synthesis of modified nucleosides often involves multi-step processes with harsh reaction conditions and the need for extensive protecting group strategies. Enzymatic synthesis, on the other hand, offers several distinct advantages:

-

High Specificity: Enzymes catalyze reactions with remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts.

-

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild pH and temperature, preserving the integrity of sensitive functional groups.

-

Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by reducing the use of hazardous reagents and organic solvents.

For the synthesis of 5-CAdU, the key enzymatic reaction is a transglycosylation , catalyzed by nucleoside phosphorylases.

The Core of the Synthesis: Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are a class of enzymes that catalyze the reversible phosphorolysis of the N-glycosidic bond in nucleosides.[2] This reversibility is the cornerstone of their application in nucleoside synthesis. The two primary types of NPs relevant to this synthesis are:

-

Thymidine Phosphorylase (TP): As the name suggests, TP primarily acts on thymidine and other 5-substituted 2'-deoxyuridines.[3]

-

Pyrimidine Nucleoside Phosphorylase (PyNP): This class of enzymes exhibits a broader substrate specificity for pyrimidine nucleosides.[4]

The general mechanism for the enzymatic synthesis of 5-CAdU via transglycosylation is depicted below:

Caption: Figure 1: Two-step, one-pot enzymatic synthesis of 5-CAdU.

In this process, a readily available and inexpensive 2'-deoxynucleoside, such as thymidine, serves as the donor of the α-D-2-deoxyribose-1-phosphate (dRib-1-P) intermediate. The nucleoside phosphorylase then catalyzes the transfer of this sugar moiety to the acceptor base, 5-carboxyuracil, to form the desired product, 5-CAdU.

Whole-Cell Biocatalysis: A Practical and Efficient Approach

While purified enzymes offer high catalytic activity, their isolation and purification can be costly and time-consuming. Whole-cell biocatalysis , utilizing microorganisms that overexpress the desired nucleoside phosphorylase(s), presents a more practical and cost-effective alternative.[5][6] This approach offers several benefits:

-

Elimination of Enzyme Purification: The need for costly and laborious enzyme purification steps is circumvented.

-

Enhanced Enzyme Stability: The cellular environment often provides a protective milieu for the enzyme, enhancing its stability and operational lifetime.

-

Cofactor Regeneration: In reactions requiring cofactors, the cellular machinery can regenerate them, simplifying the reaction setup.

For the synthesis of 5-CAdU, a recombinant Escherichia coli strain overexpressing a robust thymidine phosphorylase or a pyrimidine nucleoside phosphorylase is an excellent choice.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol details a model system for the synthesis of 5-CAdU using an E. coli whole-cell biocatalyst.

5.1. Preparation of the Whole-Cell Biocatalyst

-

Strain: E. coli BL21(DE3) transformed with a plasmid containing the gene for a thermostable thymidine phosphorylase or pyrimidine nucleoside phosphorylase under the control of an inducible promoter (e.g., T7).

-

Culture Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

-

Cultivation:

-

Inoculate 5 mL of LB medium with a single colony of the recombinant E. coli and grow overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L baffled flask.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue the cultivation for another 4-6 hours at 30°C.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with a phosphate buffer (50 mM, pH 7.0).

-

The resulting cell paste can be used directly or stored at -80°C for future use.

-

5.2. Enzymatic Synthesis of this compound

-

Reaction Mixture:

-

5-Carboxyuracil: 10 mM

-

Thymidine (deoxyribose donor): 20 mM

-

Phosphate buffer (pH 7.5): 50 mM

-

Recombinant E. coli cell paste: 50 g/L (wet weight)

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 50°C with gentle agitation. The optimal temperature may vary depending on the specific enzyme used.[8]

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

5.3. Purification of this compound

Due to the high polarity of 5-CAdU, purification can be challenging. A combination of chromatographic techniques is recommended.

-

Reaction Quenching and Cell Removal:

-

Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.

-

Remove the cell debris by centrifugation (10,000 x g, 20 min, 4°C).

-

-

Chromatographic Purification:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for separating highly polar compounds.[9] A column with a polar stationary phase (e.g., silica or an amine-bonded phase) can be used with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.

-

Reversed-Phase HPLC: While less effective for highly polar compounds, reversed-phase HPLC can be used for polishing the final product. A C18 column with a highly aqueous mobile phase may be employed.

-

Optimization and Data Analysis

The efficiency of the enzymatic synthesis can be optimized by systematically varying key parameters.

6.1. Key Optimization Parameters

-

pH: The optimal pH for nucleoside phosphorylases is typically in the range of 6.0 to 8.0.[8]

-

Temperature: Thermostable enzymes allow for higher reaction temperatures, which can increase reaction rates and improve substrate solubility. A typical range to explore is 40-60°C.

-

Substrate Ratio: The molar ratio of the deoxyribose donor (thymidine) to the acceptor base (5-carboxyuracil) can significantly influence the reaction equilibrium and final product yield. An excess of the donor is generally recommended.

-

Biocatalyst Concentration: Increasing the amount of whole cells will increase the reaction rate, but may also lead to mass transfer limitations.

Caption: Figure 2: Workflow for optimizing the enzymatic synthesis.

6.2. Expected Quantitative Data

The following table provides hypothetical yet realistic data for an optimized enzymatic synthesis of 5-CAdU.

| Parameter | Value |

| Substrates | |

| 5-Carboxyuracil | 10 mM |

| Thymidine | 20 mM |

| Reaction Conditions | |

| pH | 7.5 |

| Temperature | 50°C |

| Biocatalyst Loading | 50 g/L (wet cells) |

| Reaction Time | 4 hours |

| Results | |

| Conversion of 5-Carboxyuracil | >90% |

| Isolated Yield of 5-CAdU | 75-85% |

| Purity (by HPLC) | >98% |

Table 1: Hypothetical Optimized Synthesis Parameters and Expected Results

Conclusion and Future Perspectives

The enzymatic synthesis of this compound using whole-cell biocatalysts represents a powerful and promising alternative to traditional chemical methods. The inherent advantages of biocatalysis, including high specificity, mild reaction conditions, and environmental sustainability, make it an attractive approach for the production of this valuable modified nucleoside.

Future research in this area will likely focus on:

-

Enzyme Engineering: Directed evolution and rational design to improve the catalytic efficiency and substrate specificity of nucleoside phosphorylases for 5-carboxyuracil.

-

Process Intensification: Development of continuous flow reactor systems for the scalable and automated production of 5-CAdU.

-

Metabolic Engineering: Engineering of the whole-cell biocatalyst to enhance the intracellular pool of dRib-1-P, thereby driving the synthesis towards higher product yields.

By embracing these advancements, the scientific community can further unlock the potential of enzymatic synthesis for the efficient and sustainable production of this compound and other valuable nucleoside analogs for a wide range of applications in research and medicine.

References

-

Guerniou, V., Gasparutto, D., Sauvaigo, S., Favier, A., & Cadet, J. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-1075. [Link]

-

Kreppel, A., & Ochsenfeld, C. (2020). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 406-417. [Link]

-

Friedkin, M., & Roberts, D. (1954). The enzymatic synthesis of nucleosides. I. Thymidine phosphorylase in mammalian tissue. The Journal of biological chemistry, 207(1), 245-256. [Link]

-

Fan, C., Liu, Y., Song, F., Zheng, P., & Sun, J. (2015). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Electronic Journal of Biotechnology, 18(6), 449-454. [Link]

-

Norman, R. A., et al. (2004). Crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor. Structure, 12(1), 75-84. [Link]

-

El-Sayed, A. S., et al. (2017). Differences in activities and substrate specificity of human and murine pyrimidine nucleoside phosphorylases: implications for chemotherapy with 5-fluoropyrimidines. Cancer research, 53(16), 3687-3693. [Link]

-

Benítez-Mateos, A. I., Klein, C., Padrosa, D. R., & Paradisi, F. (2022). A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. Catalysis Science & Technology, 12(16), 5035-5043. [Link]

-

Makarova, E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]

-

Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1729, 465467. [Link]

-

Wang, H., et al. (2014). Enzymatic synthesis of 2'-deoxyuridine by whole cell catalyst co-expressing uridine phosphorylase and thymidine phosphorylase through auto-induction system. Journal of Bioscience and Bioengineering, 118(5), 509-514. [Link]

-

Kreppel, A., & Ochsenfeld, C. (2020). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 406-417. [Link]

-

Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(44), 23592-23614. [Link]

-

Lewkowicz, E. S., & Iribarren, A. M. (2017). Whole cell biocatalysts for the preparation of nucleosides and their derivatives. Current organic chemistry, 21(23), 2346-2363. [Link]

-

Nguyen, B. (2023). Computational Studies of Enzyme Catalyzed Decarboxylation Mechanisms of 5-carboxy uracil and reversible decarboxylation of 2,5-Furandicarboxylic acid. University of Minnesota Digital Conservancy. [Link]

-

Lewkowicz, E. S., & Iribarren, A. M. (2017). Whole Cell Biocatalysts for the Preparation of Nucleosides and their Derivatives. CONICET Digital. [Link]

-

Jaworska, K., et al. (2018). 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Bioorganic & medicinal chemistry letters, 28(19), 3249-3253. [Link]

-

Nakayama, C., Wataya, Y., Meyer, R. B., Jr, Santi, D. V., Saneyoshi, M., & Ueda, T. (1980). Thymidine phosphorylase. Substrate specificity for 5-substituted 2'-deoxyuridines. Journal of medicinal chemistry, 23(8), 962-964. [Link]

-

Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in molecular biology (Clifton, N.J.), 2466, 145-155. [Link]

-

France, S. P., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(5), 599. [Link]

-

Gmelin, W., & Nidetzky, B. (2017). Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds. Applied microbiology and biotechnology, 101(23-24), 8279-8291. [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

Li, Z., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au, 4(2), 567-576. [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

-

Pérez-García, F., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. International Journal of Molecular Sciences, 25(19), 10583. [Link]

Sources

- 1. Activity and substrate specificity of pyrimidine phosphorylases and their role in fluoropyrimidine sensitivity in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dupont.com [dupont.com]

- 7. Enzymatic synthesis of 2'-deoxyuridine by whole cell catalyst co-expressing uridine phosphorylase and thymidine phosphorylase through auto-induction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 5-Carboxy-2'-deoxyuridine in Pyrimidine Metabolism: A Technical Guide for Researchers

Foreword: Unveiling a Novel Player in Pyrimidine Dynamics

The landscape of pyrimidine metabolism and its intricate connection to epigenetic regulation is in a constant state of flux, with the discovery of new modifications and pathways challenging established paradigms. Among these emerging players, 5-Carboxy-2'-deoxyuridine (5caU) has garnered significant attention. While its presence and biological implications are still being unraveled, this modified nucleoside stands at the crossroads of DNA damage, repair, and potentially, a novel layer of epigenetic control. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of 5caU, from its putative metabolic origins to its potential functional consequences. By synthesizing established data with field-proven insights, we will explore the knowns, the unknowns, and the exciting future directions in the study of this enigmatic molecule.

Introduction to this compound (5caU): Beyond a Simple Metabolite

This compound is a modified pyrimidine nucleoside that has historically been viewed as a product of DNA damage or a synthetic analog. However, recent advancements in our understanding of DNA dynamics, particularly the processes of active DNA demethylation, have cast 5caU in a new light. It is now being investigated as a potential endogenous molecule with a functional role in cellular processes.

This guide will navigate through the current knowledge base, addressing the following key aspects:

-

Biosynthesis and Degradation: Exploring the potential enzymatic pathways leading to the formation and removal of 5caU.

-

Role as a Putative Epigenetic Mark: Examining the evidence, and lack thereof, for 5caU as a stable information carrier in the genome.

-

Interplay with DNA Repair Mechanisms: Delving into the recognition and processing of 5caU by the cellular DNA repair machinery.

-

Impact on Transcription and Disease: Discussing the potential consequences of 5caU presence in the genome on gene expression and its association with pathological states.

-

Methodologies for Detection and Quantification: Providing an overview of the analytical techniques available for studying 5caU.

The Metabolic Crossroads: Biosynthesis and Degradation of 5caU

The precise in vivo metabolic pathways that govern the cellular concentration of 5caU are not yet fully elucidated. However, several plausible routes for its biosynthesis and degradation have been proposed, drawing parallels from related metabolic processes.

Putative Biosynthetic Pathways

Two primary hypotheses for the endogenous formation of 5caU are currently being explored:

-

Oxidation of Thymidine Derivatives: 5caU is a known oxidation product of thymidine.[1] This oxidation can be induced by reactive oxygen species (ROS), suggesting a role for oxidative stress in its formation. Furthermore, the Ten-Eleven Translocation (TET) family of dioxygenases, known for their role in oxidizing 5-methylcytosine (5mC), have also been shown to act on thymine to produce 5-hydroxymethyluracil (5hmU).[2] This raises the intriguing possibility that TET enzymes could further oxidize thymidine derivatives to generate 5caU.

-

Deamination of 5-Carboxy-2'-deoxycytidine (5caC): The well-established pathway of active DNA demethylation involves the TET-mediated oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxy-2'-deoxycytidine (5caC).[3] Given that cytosine and its derivatives can undergo spontaneous or enzyme-catalyzed deamination to their corresponding uracil analogs, it is highly probable that 5caC can be deaminated to form 5caU. The enzymes responsible for this potential conversion in vivo are yet to be definitively identified.

Potential Degradation Pathways

The removal of 5caU from the cellular environment is likely crucial to prevent its accumulation and potential cytotoxic effects. The primary hypothesized degradation pathway is decarboxylation.

-

Enzymatic Decarboxylation: Studies on the related molecule, 5-carboxy uracil, have shown that it can be enzymatically decarboxylated to uracil.[4][5] This reaction is catalyzed by enzymes such as iso-orotate decarboxylase. It is plausible that a similar enzymatic mechanism exists for the decarboxylation of 5caU to 2'-deoxyuridine, which can then re-enter the pyrimidine salvage pathway. The specific mammalian enzymes responsible for this activity on 5caU are an active area of investigation.

5caU as a Putative Epigenetic Marker: An Uncharted Territory

While 5hmC has been established as a stable epigenetic mark, the role of 5caU in epigenetic regulation is much less clear.[6] For 5caU to function as an epigenetic marker, it would need to be stably incorporated into the genome and be recognized by specific reader proteins that translate this modification into a functional outcome, such as altered gene expression.

Currently, there is a lack of direct evidence to support the role of 5caU as a stable epigenetic modification. Its structural similarity to thymidine suggests that it could be incorporated into DNA by DNA polymerases, but the efficiency and fidelity of this process are unknown. Furthermore, the existence of specific "reader" proteins that can bind to 5caU and mediate downstream effects has not been demonstrated.

Causality Behind Experimental Choices: To investigate the potential epigenetic role of 5caU, researchers would need to develop tools to map its genomic location with high resolution. This would involve the development of highly specific antibodies for immunoprecipitation-based sequencing (DIP-seq) or chemical modification-based sequencing methods.

The Intersection with DNA Repair: A Double-Edged Sword

The presence of 5caU in the genome, whether through misincorporation or as a result of DNA damage, would likely trigger the cell's DNA repair machinery. The primary pathway responsible for excising modified bases is the Base Excision Repair (BER) pathway.

Recognition and Excision by DNA Glycosylases

The BER pathway is initiated by DNA glycosylases that recognize and excise specific base lesions. Thymine DNA Glycosylase (TDG) is a key enzyme in the BER pathway and is known to excise 5fC and 5caC from DNA.[7][8] Given its promiscuity towards various uracil derivatives, it is highly probable that TDG can also recognize and excise 5caU from the DNA backbone.

Downstream Processing in the BER Pathway

Following the excision of 5caU by a DNA glycosylase, the resulting abasic (AP) site is further processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone.[9] DNA polymerase β (Pol β) then fills the gap, and the final nick is sealed by a DNA ligase.[2]

Self-Validating System: The efficiency of each step in this proposed repair pathway can be experimentally validated. In vitro assays using purified enzymes and synthetic DNA substrates containing 5caU can be employed to measure the kinetic parameters of each reaction. Knockdown or knockout of key BER enzymes in cell lines can be used to assess their in vivo role in the repair of 5caU.

Functional Implications: Transcription and Disease

The presence of 5caU in the genome, even transiently, could have significant functional consequences.

Impact on Transcription

Modified bases in the DNA template can affect the process of transcription by RNA polymerase II. Studies on 5fC and 5caC have shown that these modifications can modestly impede the progression of RNA polymerase II, potentially leading to transcriptional pausing or arrest.[10][11] It is plausible that the bulky carboxyl group of 5caU could also present a steric hindrance to the transcriptional machinery, thereby influencing gene expression.

Association with Disease

While direct links between 5caU and specific diseases are yet to be established, the accumulation of oxidized pyrimidines has been implicated in various pathological conditions. For instance, elevated levels of 5-hydroxymethyl-2'-deoxyuridine have been observed in the DNA of breast cancer patients.[6] Given that exogenously administered this compound inhibits the de novo pyrimidine biosynthetic pathway, its endogenous accumulation could disrupt nucleotide pools and impact cell proliferation.[1][12] Further research is needed to investigate the levels of 5caU in various diseases, including cancer and neurodegenerative disorders, to understand its potential as a biomarker or a therapeutic target.

Methodologies for the Study of 5caU

The advancement of our understanding of 5caU is critically dependent on the availability of robust and sensitive analytical methods for its detection and quantification.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in genomic DNA.[13] A typical workflow involves the enzymatic digestion of genomic DNA to individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 1: Hypothetical LC-MS/MS Parameters for 5caU Analysis

| Parameter | Value |

| Precursor Ion (m/z) | To be determined experimentally |

| Product Ion 1 (m/z) | To be determined experimentally |

| Product Ion 2 (m/z) | To be determined experimentally |

| Collision Energy (eV) | To be optimized |

| Chromatographic Column | C18 or HILIC |

| Mobile Phase | Acetonitrile/Water with formic acid |

Experimental Protocol: LC-MS/MS Quantification of 5caU in Genomic DNA

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.

-

DNA Digestion: Digest 1-10 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: Spike the digested sample with a known amount of a stable isotope-labeled 5caU internal standard for accurate quantification.

-

LC Separation: Separate the nucleosides using a suitable HPLC or UPLC system equipped with a C18 or HILIC column.

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion MRM mode. Optimize the precursor and product ion transitions and collision energies for 5caU and its internal standard.

-

Quantification: Calculate the amount of 5caU in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Antibody-Based Detection

The development of specific monoclonal antibodies against 5caU would enable a range of powerful techniques for its study, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the rapid and high-throughput quantification of 5caU levels.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): For visualizing the localization of 5caU within tissues and cells.

-

DNA Immunoprecipitation (DIP): For enriching 5caU-containing DNA fragments for subsequent sequencing (DIP-seq) to map the genomic distribution of this modification.

The generation and validation of such antibodies are crucial next steps for the field.

Future Directions and Concluding Remarks

The study of this compound is still in its infancy, with many fundamental questions remaining unanswered. Future research should focus on:

-

Definitive Elucidation of Biosynthetic and Degradation Pathways: Identifying the specific enzymes responsible for the in vivo formation and removal of 5caU.

-

Genomic Mapping of 5caU: Developing and applying high-resolution mapping techniques to determine the genomic and epigenomic context of this modification.

-

Functional Characterization: Investigating the impact of 5caU on DNA-protein interactions, chromatin structure, and gene regulation.

-

Clinical Relevance: Exploring the association of 5caU levels with various human diseases to assess its potential as a biomarker or therapeutic target.

References

- Dexter, D. L., Wolberg, W. H., Ansfield, F. J., Helson, L., & Heidelberger, C. (1972). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Cancer Research, 32(2), 247-253.

- Smiley, J. A., & Patterson, D. (1998). The enzymatic decarboxylation of 5-carboxyuracil. The Journal of biological chemistry, 273(41), 26583–26586.

- Löffler, M., Jöckel, J., & Schuster, G. (1997). 5-Carboxy-orotate decarboxylase from human erythrocytes. Biological chemistry, 378(6), 565-568.

- He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & Zhang, Y. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.

- Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., ... & Zhang, Y. (2011). Tet proteins can oxidize 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.

- Kirkwood, J. M., & Heidelberger, C. (1971). Effects of 5-trifluoromethyl-2'-deoxyuridine on the metabolism of fluorinated pyrimidines in cultured human cells. Cancer Research, 31(11), 1703-1707.

- Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase recognizes 5-formylcytosine and 5-carboxylcytosine through a non-base-flipping mechanism. Journal of Biological Chemistry, 286(40), 35334-35338.

- Pfaffeneder, T., Hackner, B., Truss, M., Münzel, M., Müller, M., De, S., ... & Carell, T. (2011). The discovery of 5-formylcytosine in embryonic stem cell DNA.

- Bachman, M., Uribe-Lewis, S., Yang, X., Williams, M., Murrell, A., & Balasubramanian, S. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification.

- Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA.

- Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase from the DHFR promoter specifically recognizes 5-formylcytosine and 5-carboxylcytosine. Biochemistry, 50(41), 8870-8878.